Tert-butyl 5-amino-3,4-dihydroquinoline-1(2H)-carboxylate
Description
Tert-butyl 5-amino-3,4-dihydroquinoline-1(2H)-carboxylate is a tetrahydroquinoline derivative featuring a tert-butyl carbamate group at the 1-position and an amino group at the 5-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of opioid receptor modulators and other bioactive molecules. Its structural framework allows for versatile functionalization, making it valuable for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
tert-butyl 5-amino-3,4-dihydro-2H-quinoline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-9-5-6-10-11(15)7-4-8-12(10)16/h4,7-8H,5-6,9,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEZTABFYIDAML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C(C=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Boc Protection with Di-tert-Butyl Dicarbonate
In a representative procedure, 5-aminotetrahydroisoquinoline (3.68 g, 24.8 mmol) is dissolved in 1,4-dioxane (100 mL) and treated with 3 N NaOH (8.27 mL) at 0°C. Di-tert-butyl dicarbonate (5.42 g, 24.8 mmol) in 1,4-dioxane (10 mL) is added dropwise, and the reaction is stirred overnight at room temperature. Workup involves extraction with ethyl acetate, washing with saturated NaHCO₃, and purification via silica gel chromatography to yield the Boc-protected product in 88% yield (5.44 g).
Key Variables
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Solvent: 1,4-Dioxane provides optimal solubility and reaction homogeneity.
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Base: Sodium hydroxide ensures deprotonation of the amine, facilitating nucleophilic attack on the Boc anhydride.
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Temperature: Initial cooling to 0°C minimizes side reactions, followed by gradual warming to room temperature for completion.
Alternative Workup Strategies
A scaled-down variant (24.8 mmol scale) uses 1M NaOH (12.62 mL) and Boc₂O (2.26 mL, 9.71 mmol) in dioxane (20 mL). After solvent evaporation, the aqueous layer is extracted with ethyl acetate, washed with brine, and dried over MgSO₄ to afford 2.4 g of product. This method emphasizes solvent removal before extraction, simplifying purification.
Palladium-catalyzed cross-coupling reactions enable the introduction of aryl or heteroaryl groups to the tetrahydroisoquinoline scaffold. These methods are valuable for constructing complex derivatives directly from the Boc-protected amine.
Buchwald-Hartwig Amination
A mixture of 4-(6-chloro-2-iodo-pyrimidin-4-yl)morpholine (326 mg, 1.0 mmol), tert-butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (323 mg, 1.3 mmol), NaOtBu (135 mg, 1.4 mmol), Pd₂(dba)₃ (13.7 mg, 0.015 mmol), and Xantphos (28.9 mg, 0.05 mmol) in dioxane (2.5 mL) is stirred under argon at 80°C for 3 hours. The product is isolated via flash chromatography (60:40 to 70:30 EtOAc/petroleum ether) to yield a white solid (114 mg).
Optimization Insights
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Catalyst System: Pd₂(dba)₃/Xantphos ensures efficient C–N bond formation.
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Base: NaOtBu promotes transmetallation and accelerates the catalytic cycle.
Alkylation and Functionalization
The Boc-protected amine serves as a platform for further alkylation, acylation, and sulfonylation. These transformations are critical for diversifying the compound’s applications.
N-Alkylation with Iodomethane
To a solution of tert-butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (0.26 g, 1.047 mmol) in THF (5 mL) at 0°C, NaH (0.105 g, 2.62 mmol) is added, followed by iodomethane (0.196 mL, 3.14 mmol). After 24 hours, additional NaH and iodomethane are introduced, and the mixture is refluxed for 4 hours. Purification by silica gel chromatography yields 0.213 g of the alkylated product as a yellow oil.
Challenges and Solutions
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Incomplete Alkylation: Sequential additions of NaH and iodomethane ensure full conversion.
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Solvent Choice: THF’s moderate polarity balances reactivity and solubility.
Microwave-Assisted Reactions
Microwave irradiation enhances reaction rates and improves yields for thermally demanding transformations.
Rapid Cyclocondensation
A solution of 6-(2-chlorophenyl)-8-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one (0.2 g) and tert-butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (0.2 g) in DCM is concentrated and irradiated at 140°C for 30 minutes. Preparative TLC purification affords the coupled product in 48% yield (150 mg).
Advantages of Microwave Synthesis
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Reduced Reaction Time: 30 minutes vs. hours under conventional heating.
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Enhanced Purity: Minimal side products due to controlled energy input.
Comparative Analysis of Synthetic Routes
The table below summarizes key preparation methods, highlighting yields, conditions, and scalability:
*Yield calculated based on limiting reagent.
Troubleshooting and Optimization
Boc Protection Side Reactions
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Issue: Incomplete protection due to moisture sensitivity.
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Solution: Use anhydrous 1,4-dioxane and molecular sieves to scavenge water.
Palladium Catalyst Deactivation
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Issue: Premature precipitation of Pd black.
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Solution: Degas solvents and maintain an inert atmosphere with argon.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 5-amino-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide are commonly used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in chemical synthesis or applications.
Scientific Research Applications
Tert-butyl 5-amino-3,4-dihydroquinoline-1(2H)-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Tert-butyl 5-amino-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.
Pathways: It can modulate biochemical pathways, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The tert-butyl 3,4-dihydroquinoline-1(2H)-carboxylate scaffold is widely modified to explore pharmacological properties. Below is a detailed comparison with structurally related compounds:
Table 1: Key Structural and Functional Differences
Key Findings:
Substituent Position and Bioactivity: The 5-amino derivative is distinct from the 6-substituted analogs prevalent in the literature. Position 6 modifications (e.g., benzyl, methoxy, or halogen groups) are commonly linked to μ-opioid receptor (MOR) activity, as seen in compounds like 2c and 12b .
Synthetic Strategies: Nitro Reduction: Tert-butyl 4-(3-nitro-4-(prop-2-yn-1-yloxy)benzamido)-3,4-dihydroquinoline-1(2H)-carboxylate () undergoes Fe-mediated nitro reduction to yield an amino group, suggesting a plausible route for synthesizing the 5-amino analog . Sulfinamide Chemistry: Compounds like 3a and 12b use (R)-tert-butylsulfinamide and Ti(OEt)₄ to introduce chiral amines, a method adaptable for stereoselective 5-amino functionalization .
This contrasts with tert-butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate, where methoxy groups enhance membrane permeability .
Pharmacological Data: While direct data for the 5-amino derivative are absent, analogs like 2c (EC₅₀ = 120 nM for MOR) and 12b (mixed-efficacy MOR agonist) highlight the scaffold’s versatility. The 5-amino group could modulate efficacy or selectivity toward κ-opioid receptors (KOR) based on similar SAR trends .
Notes on Evidence Utilization
- Structural Analogues: Compounds like tert-butyl 5-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate () and tert-butyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate () confirm the feasibility of 5-position modifications but differ in core structure (isoquinoline vs. dihydroquinoline).
- Biological Relevance: The evidence emphasizes substituent-driven MOR/KOR modulation, underscoring the need to evaluate the 5-amino derivative’s receptor binding using assays like cAMP inhibition or β-arrestin recruitment .
Biological Activity
Tert-butyl 5-amino-3,4-dihydroquinoline-1(2H)-carboxylate, identified by CAS number 201150-73-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and implications for therapeutic applications.
- Molecular Formula : C₁₄H₂₀N₂O₂
- Molecular Weight : 248.32 g/mol
- Structure : The compound features a quinoline backbone with a tert-butyl group and an amino group at specific positions, contributing to its biological activity.
2. Synthesis
The synthesis of this compound typically involves the alkylation of quinoline derivatives followed by carboxylation reactions. A notable method includes the reaction of 5-amino-3,4-dihydroquinoline with tert-butyl chloroformate in the presence of a base such as sodium hydride or potassium carbonate in organic solvents like THF or dioxane .
3.1 Antiviral Activity
Recent studies have indicated that derivatives of quinoline compounds exhibit antiviral properties, particularly against Hepatitis B Virus (HBV). In vitro studies demonstrated that certain quinoline derivatives can significantly inhibit HBV replication at concentrations as low as 10 µM. Although specific data for this compound is limited, its structural similarity to active compounds suggests potential antiviral effects .
3.2 Antibacterial Activity
Quinoline derivatives have also been explored for their antibacterial properties. For instance, related compounds have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values for these compounds ranged from 0.195 to 6.25 µg/mL, indicating strong antibacterial activity . Future studies should evaluate the specific antibacterial efficacy of this compound.
3.3 Cytotoxicity and Safety Profile
Cytotoxicity assessments are essential for determining the safety profile of new compounds. Preliminary evaluations suggest that quinoline derivatives exhibit low cytotoxicity in cell lines used for testing antiviral activity. This characteristic is crucial for potential therapeutic applications .
4. Case Studies and Research Findings
5. Conclusion
This compound represents a promising candidate in the realm of medicinal chemistry with potential applications in antiviral and antibacterial therapies. Further research is warranted to elucidate its specific biological activities and mechanisms of action.
Q & A
Q. What are the common synthetic routes for tert-butyl 5-amino-3,4-dihydroquinoline-1(2H)-carboxylate, and what key intermediates are involved?
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group, followed by cyclization and functionalization. Key intermediates include tert-butyl-protected dihydroquinoline precursors, which undergo amination or substitution reactions. For example, microwave-assisted synthesis (e.g., in tetrahydrofuran with Pd catalysts) can enhance reaction efficiency and yield . Purification often employs silica gel chromatography or recrystallization to isolate the final product .
Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR to verify backbone structure and substituent positions. Specific shifts for the Boc group (~1.4 ppm for tert-butyl protons) and aromatic protons (6.5–8.0 ppm) are critical .
- HPLC/GC-MS : To assess purity (>95% by area normalization) and detect volatile impurities .
- X-ray crystallography : Resolves stereochemical ambiguities; crystal packing analysis can reveal intermolecular interactions .
Q. How should researchers handle and store this compound to maintain stability?
- Storage : Keep in airtight containers under inert gas (e.g., argon) at –20°C to prevent Boc-group hydrolysis. Desiccants (e.g., silica gel) mitigate moisture .
- Handling : Use gloveboxes for air-sensitive steps. Avoid prolonged exposure to light or heat (>40°C) to minimize degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?
- Microwave-assisted synthesis : Reduces reaction time (e.g., 1 hour at 100°C vs. 24 hours conventionally) while improving regioselectivity .
- Catalyst screening : Test Pd(PPh₃)₄ or Buchwald-Hartwig catalysts for amination steps. Ligand choice (e.g., Xantphos) impacts cross-coupling efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while THF balances reactivity and safety .
Q. What strategies are effective for resolving contradictory spectral data during structural characterization?
- 2D NMR (COSY, HSQC, HMBC) : Assigns coupling patterns and long-range correlations to confirm substituent positions .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) to validate tautomeric forms or stereoisomers .
- Isotopic labeling : Use ¹⁵N-labeled reagents to clarify ambiguous NH/amine signals in complex spectra .
Q. How can sensitive intermediates in the synthesis of this compound be stabilized?
- Protecting groups : Introduce acid-labile groups (e.g., Boc) to shield reactive amines during subsequent steps .
- Low-temperature protocols : Conduct lithiation or Grignard reactions at –78°C to suppress side reactions .
- Anhydrous conditions : Use molecular sieves or distillation to dry solvents (e.g., THF) before critical steps .
Q. What catalytic systems are suitable for introducing substituents on the dihydroquinoline core?
- Palladium-mediated cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids for C–C bond formation at the 5-position .
- Buchwald-Hartwig amination : For installing amino groups using Pd₂(dba)₃ and BrettPhos ligands .
- Photoredox catalysis : Explore visible-light-driven methods for redox-neutral functionalization under mild conditions .
Data Contradiction & Troubleshooting
Q. How should researchers address discrepancies in reported reaction yields for similar dihydroquinoline derivatives?
- Reproduce conditions : Verify solvent purity, catalyst loading, and heating methods (oil bath vs. microwave) .
- Byproduct analysis : Use LC-MS to identify side products (e.g., de-Boc derivatives) and adjust protecting-group strategies .
- Scale-dependent effects : Test small-scale vs. pilot reactions; mixing efficiency and heat transfer vary with volume .
Methodological Best Practices
Q. What purification techniques are most effective for isolating this compound?
- Flash chromatography : Use gradient elution (hexane/ethyl acetate) to separate Boc-protected intermediates from polar byproducts .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .
- Supported liquid extraction (SLE) : Efficiently remove salts or hydrophilic impurities in aqueous workups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
